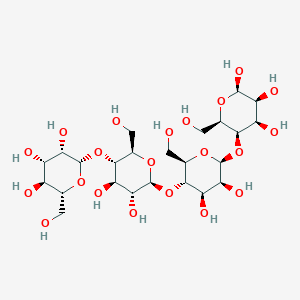

Amylotetraose; Fujioligo 450; alpha-1,4-Tetraglucose

Description

Properties

IUPAC Name |

2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEWUZLMQUOBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Mannan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13970 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

34612-38-9 | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Enzymology of Mannan Formation

Enzymes Governing Mannan Chain Elongation

The core structure of mannan and its variations are formed through the action of specific glycosyltransferases.

Cellulose (B213188) Synthase-Like A (CSLA) Genes and Mannan Synthase Activity

A key family of enzymes in mannan biosynthesis in plants are encoded by the Cellulose Synthase-Like A (CSLA) genes. Proteins from the CSLA family function as mannan synthases (ManS), catalyzing the formation of the β-1,4-linked mannan backbone frontiersin.orgnih.gov. Experimental evidence from species like Arabidopsis thaliana and guar (B607891) (Cyamopsis tetragonoloba) demonstrates that CSLA proteins possess mannan synthase activity nih.govpnas.orgresearchgate.net. Heterologous expression studies have further confirmed that recombinant CSLA proteins can synthesize β-linked mannan polymers when provided with GDP-mannose pnas.org. When both GDP-mannose and GDP-glucose are available, these enzymes can produce β-linked glucomannan (B13761562) heteropolymers, highlighting their role in forming the backbone of both mannans and glucomannans pnas.org. While CSLA genes are widely present in land plants, suggesting a conserved role in mannan synthesis, functional divergence might exist among different CSLA clades, particularly in monocots frontiersin.orgnih.gov.

Galactomannan (B225805) Galactosyl Transferase (GMGT) for Side Chain Addition

In the biosynthesis of galactomannans, the linear mannan backbone is modified by the addition of α-1,6-linked galactose side chains. This reaction is catalyzed by the enzyme galactomannan galactosyl transferase (GMGT) oup.combiorxiv.orgresearchgate.net. GMGT utilizes UDP-galactose as the donor substrate to attach galactosyl residues to specific mannose units on the growing mannan chain oup.com. The coordinated action of mannan synthase and GMGT is essential for the synthesis of galactomannans with their characteristic branched structures oup.com. The specificity of GMGT in recognizing mannose residues and forming the correct linkage is a critical factor influencing the degree and pattern of galactose substitution researchgate.net.

Mannan Polymerase I Complex Functionality

In yeast and fungi, the synthesis of mannan, particularly the α-1,6-linked mannan backbone of N-linked glycans, involves multi-subunit complexes. The Mannan Polymerase I (M-Pol I) complex is a key enzymatic machinery responsible for the polymerization of mannose residues in these organisms ontosight.aiontosight.ai. This complex, typically located in the Golgi apparatus, initiates and extends the α-1,6-linked polymannose chain uniprot.orgyeastgenome.orgasm.org. In Saccharomyces cerevisiae, the M-Pol I complex is a heterodimer composed of Mnn9p and Van1p, which are involved in adding the initial α-1,6-linked mannose residues to the N-glycan core researchgate.net. Research in the fungal pathogen Aspergillus fumigatus has also identified Mnn9 and Van1 as crucial components of an α-(1→6)-linked mannan polymerase, functioning as a heterodimer to synthesize this backbone structure asm.orgbiorxiv.org.

Subcellular Localization of Mannan Biosynthesis

The biosynthesis of mannan polysaccharides primarily takes place within the Golgi apparatus nih.govnih.gov. Enzymes involved in this process, including CSLA proteins functioning as mannan synthases and GMGT, have been shown to be localized to the Golgi membranes oup.comnih.govresearchgate.net. This localization is consistent with the role of the Golgi in processing and packaging polysaccharides destined for the cell wall or secretion. Studies on the membrane topology of mannan synthases, such as CSLA9, indicate that their active sites face the Golgi lumen, where the polysaccharide chains are synthesized and accumulate nih.gov. Similarly, in yeast and fungi, the mannan polymerase complex is typically found in association with the Golgi apparatus ontosight.aiontosight.ai.

Substrate Specificity and Precursor Utilization

The enzymatic synthesis of mannan requires specific activated sugar precursors, primarily in the form of nucleotide sugars. The main donor substrate for the polymerization of the mannan backbone is Guanosine Diphosphate-D-mannose (GDP-D-mannose) pnas.orgwikipedia.orgnih.gov. This molecule provides the activated mannosyl residues that are added to the growing polysaccharide chain by mannan synthases. For the synthesis of glucomannans, which contain both mannose and glucose residues, Guanosine Diphosphate-D-glucose (GDP-D-glucose) is also utilized as a substrate by CSLA enzymes pnas.orgbiorxiv.org. GDP-D-mannose is synthesized through the action of GDP-mannose pyrophosphorylase, which catalyzes the reaction between mannose 1-phosphate and GTP pnas.orgnih.gov. While GDP-mannose is critical for mannan synthesis, it also serves as a precursor for other essential compounds and glycosylation processes nih.govpnas.org. The transport of these nucleotide sugar substrates from the cytosol, where they are synthesized, into the Golgi lumen is facilitated by specific nucleotide sugar transporters biorxiv.org.

Genetic and Molecular Regulation of Mannan Biosynthesis

Table 1: Key Enzymes in Plant Mannan Biosynthesis

| Enzyme Family/Name | Primary Function in Mannan Synthesis | Substrates Utilized (Examples) | Organism/Context (Examples) |

| Cellulose Synthase-Like A (CSLA) | Synthesizes β-1,4-mannan/glucomannan backbone | GDP-D-mannose, GDP-D-glucose | Plants (Arabidopsis, Guar) |

| Galactomannan Galactosyl Transferase (GMGT) | Adds α-1,6-galactose side chains | UDP-galactose | Plants (Fenugreek, Coffee) |

| GDP-mannose pyrophosphorylase (VTC1) | Synthesizes GDP-D-mannose | Mannose 1-phosphate, GTP | Plants (Arabidopsis) |

Table 2: Key Components of Fungal Mannan Polymerase I Complex

| Component | Primary Function in Mannan Synthesis | Organism (Examples) |

| Mnn9p | Subunit of Mannan Polymerase I complex | Yeast (S. cerevisiae), Fungi (A. fumigatus) |

| Van1p | Subunit of Mannan Polymerase I complex | Yeast (S. cerevisiae), Fungi (A. fumigatus) |

Identification and Functional Characterization of Biosynthesis Genes

Genes encoding enzymes responsible for mannan biosynthesis have been identified and characterized in various plant species. Members of the cellulose synthase-like A (CSLA) gene family are recognized as key enzymes catalyzing the formation of the β-1,4-mannan backbone. ubc.caoup.compnas.org Studies in Arabidopsis thaliana have shown that several AtCSLA genes encode mannan synthases. pnas.org For instance, AtCSLA2 and AtCSLA9 have been shown to have (gluco)mannan and pure mannan synthase activities, respectively, in in vitro studies. pnas.org

In addition to the CSLA family, other proteins have been implicated in mannan biosynthesis. In fenugreek (Trigonella foenum-graecum), a gene named 'mannan synthesis-related' (MSR) was identified through EST profiling as likely involved in galactomannan biosynthesis. nih.govnih.gov Characterization of the fenugreek TfMSR and its Arabidopsis homologs, AtMSR1 and AtMSR2, indicated their localization to the Golgi apparatus and their importance for mannan biosynthesis. nih.govnih.gov The MSR protein is considered a putative glycosyltransferase. pnas.org

Research in Dendrobium officinale, a traditional Chinese medicinal plant, has also focused on identifying genes involved in mannan polysaccharide biosynthesis. RNA-seq analysis in developing stems of D. officinale identified eight CSLA genes (DoCSLA) as highly likely candidates related to the biosynthesis of bioactive mannan polysaccharides in this plant. researchgate.netsigmaaldrich.com These DoCSLA genes belong to the CSLA family of the CesA superfamily and contain conserved domains. researchgate.net

Furthermore, recent studies suggest that members of the CELLULOSE SYNTHASE-LIKE D (CSLD) family may also be involved in mannan synthesis, particularly in the formation of pure mannans, although these are less abundant than glucomannans synthesized by the CSLA family. nih.gov

Heterologous Expression Systems for Mannan Synthesis Studies (e.g., Pichia cells)

Heterologous expression systems, such as Pichia pastoris (now known as Komagataella phaffii), have proven valuable for studying plant mannan synthesis and characterizing the activity of the involved enzymes. pnas.orgfrontiersin.orgmdpi.com Pichia pastoris is widely used for expressing heterologous proteins due to its well-established secretion pathway and low secretion of endogenous proteins. frontiersin.orgmdpi.com

Expression of plant CSLA proteins in Pichia pastoris has successfully led to the production of plant heteromannans, including mannan and glucomannan. pnas.org The structure of the synthesized polysaccharide can be modulated by specific plant cofactors, allowing for the synthesis of tailored mannan structures. pnas.org For example, expression of AkCSLA3 in Pichia resulted in glucomannan production, while expression of AtCSLA2 yielded relatively pure mannan. pnas.org Recombinant AtCSLA2 and AtCSLA7 proteins expressed in insect cells have shown (gluco)mannan and pure mannan synthase activities in vitro, respectively. pnas.org While AtCSLA2 expressed in Pichia alone did not incorporate significant amounts of glucose, this could be due to differences in post-translational modifications or the absence of accessory proteins present in insect cells. pnas.org

Heterologous expression in yeast has also enabled investigation into the roles of accessory proteins like MSR in heteromannan biosynthesis. pnas.org While MSR1 proteins alone did not alter the Pichia cell wall composition, they modulated heteromannan synthesis by CSLA enzymes. pnas.org

Pichia pastoris is considered an attractive host for expressing plant glycosyltransferases, including those involved in mannan synthesis. researchgate.netnih.gov Strategies such as codon optimization, adjusting gene copy number, and utilizing appropriate signal peptide sequences can enhance the expression levels of heterologous proteins in this system. frontiersin.org

Biological Functions and Physiological Roles of Mannan Polysaccharides

Mannans in Plant Growth and Development

Mannan polysaccharides, a significant group of hemicelluloses, are integral to numerous aspects of plant life, from the structural foundation of cells to the intricate signaling pathways that govern growth and defense. These polymers, comprised of a backbone of β-1,4-linked mannose residues, often substituted with glucose or galactose, are not merely passive structural components but active participants in the dynamic processes of plant development and survival.

The plant cell wall integrity (CWI) maintenance mechanism, a conserved system that monitors and adapts the cell wall's functional integrity, underscores the importance of components like mannan. hamannlab.orgmdpi.com This mechanism responds to both developmental cues and environmental stresses by initiating compensatory changes in cell wall metabolism to maintain its integrity. mdpi.com The presence of mannan polysaccharides in the cell walls of various tissues, including the epidermis which is crucial for controlling plant growth, suggests their significant role in these structural and regulatory processes. cellulosechemtechnol.ro Research has shown that enzymes like endo-1,4-β-mannanase, which hydrolyzes mannan, can lead to cell wall loosening, indicating the direct involvement of mannan in remodeling the cell wall during growth. nih.gov

Table 1: Role of Mannan in Plant Cell Wall Structure

| Cell Wall Component | Interaction with Mannan | Primary Function in Architecture |

| Cellulose (B213188) | Mannans cross-link cellulose microfibrils, particularly unsubstituted mannan portions. researchgate.netnih.gov | Provides the primary load-bearing framework of the cell wall. cellulosechemtechnol.ro |

| Lignin (B12514952) | Mannans can form linkages with lignin, contributing to the overall matrix. nih.gov | Adds rigidity and hydrophobicity to the secondary cell wall, essential for water transport and mechanical support. nih.govnih.gov |

| Pectin | Mannan epitopes can be masked by pectic polymers, suggesting close association within the cell wall matrix. cellulosechemtechnol.ro | Forms a gel-like matrix in the primary cell wall, controlling porosity and cell adhesion. nih.gov |

In addition to their structural role, mannans serve as vital storage reserves in the seeds of many plant species, including fenugreek and guar (B607891). fao.orgnih.gov These storage mannans, primarily galactomannans and glucomannans, are housed in the endosperm or cotyledons and are broken down during germination to provide the necessary energy for the growing embryo. fao.org The viability of seeds can be severely compromised in the absence of mannan; for instance, Arabidopsis plants lacking mannan or glucomannan (B13761562) in their seeds are often barely viable or exhibit embryo lethality. europa.eu

The process of germination is influenced by various factors, including the hormonal signaling pathways that can be affected by the breakdown products of polysaccharides. nih.gov While direct research on mannan's influence is ongoing, studies on monosaccharides like glucose and mannose, the building blocks of mannan, show they can delay or inhibit seed germination by interacting with abscisic acid (ABA) and gibberellin (GA) signaling pathways. nih.gov This suggests that the controlled degradation of storage mannans is crucial for regulating the timing of germination and ensuring successful seedling establishment. researchgate.netui.edu.ng

Mannans are a major type of hemicellulose in the secondary cell walls of wood, playing a critical role in lignocellulosic biogenesis. nih.gov Specifically, glucomannan is a key component in angiosperms (hardwoods), while galactoglucomannan is a major hemicellulose in gymnosperms (softwoods). nih.gov The biosynthesis of the β-1,4-glucomannan backbone is catalyzed by enzymes from the Cellulose synthase-like family A (CslA). nih.gov

During wood formation (xylogenesis), which is the development of secondary xylem, mannan polysaccharides are deposited in increasing amounts, particularly in the thickened secondary cell walls of vessels and xylem fibers. cellulosechemtechnol.ro This deposition contributes significantly to the mechanical strength and properties of the wood. nih.govnih.gov The regulated synthesis and incorporation of mannans into the cell wall are essential for producing the highly organized and robust structure of wood, which is vital for water transport and supporting the plant body. cellulosechemtechnol.roresearchgate.net The overexpression of an endo-1,4-β-mannanase gene in Populus resulted in enhanced cell wall loosening but inhibited cell wall thickening, further demonstrating mannan's integral role in coordinating cell wall remodeling and thickening during wood development. nih.gov

Plants have evolved sophisticated mechanisms to defend against pathogens and tolerate environmental stresses. Recent research has identified mannan-derived oligosaccharides (MOS) as a novel type of danger-associated molecular pattern (DAMP). nih.gov When plant cell walls are damaged by pathogens, these MOS are released and can trigger a cascade of defense responses. nih.gov

Studies in rice and tobacco have shown that MOS treatment can induce several defense events, including:

An increase in intracellular Ca²⁺ and reactive oxygen species (ROS). nih.gov

Stomata closure to prevent pathogen entry. nih.gov

Activation of mitogen-activated protein kinase (MAPK) cascades. nih.gov

Upregulation of defense-related genes, suggesting the activation of both salicylic acid and jasmonic acid-dependent signaling pathways. nih.gov

Accumulation of phytoalexins, which are antimicrobial compounds. nih.gov

This MOS-triggered immunity enhances the plant's resistance to pathogens like Xanthomonas oryzae in rice and Phytophthora nicotianae in tobacco. nih.gov

Table 2: Mannan-Oligosaccharide-Induced Defense Responses

| Defense Response | Observed Effect in Rice/Tobacco | Signaling Pathway Implication |

| Signaling Molecule Generation | Significant increase in intracellular Ca²⁺ and reactive oxygen species (ROS). nih.gov | Early events in the danger signal perception pathway. nih.gov |

| Physical Barriers | Stomata closure. nih.gov | Prevention of pathogen invasion. nih.gov |

| Gene Expression | Upregulation of defense-related genes (PR-1a, LOX). nih.gov | Activation of salicylic acid and jasmonic acid pathways. nih.gov |

| Phytoalexin Accumulation | Accumulation of momilactone A, phytocassane A, D, and E in rice. nih.gov | Production of antimicrobial compounds. nih.gov |

| Disease Resistance | Enhanced resistance against Xanthomonas oryzae and Phytophthora nicotianae. nih.gov | Priming of the plant's immune system. nih.gov |

Beyond their role as DAMPs in defense, oligosaccharides derived from mannan hydrolysis act as signaling molecules that regulate plant growth and development. The enzymatic remodeling of cell wall polysaccharides like mannan can generate oligosaccharide signals that influence cell differentiation and wall thickening. nih.gov For instance, the function of the PtrMAN6 gene, an endo-1,4-β-mannanase, in coordinating cell wall remodeling in Populus is thought to be mediated through such oligosaccharide signals. nih.gov

This signaling is part of a broader system where fragments of cell wall polymers, including those from pectin (oligogalacturonides), act as regulatory molecules. nih.gov These oligosaccharides can modulate various developmental processes, indicating a complex communication network within the plant that is partly orchestrated by the dynamic state of the cell wall. nih.gov The precise mechanisms by which mannan-derived oligosaccharides influence cell differentiation are still being elucidated, but they represent a key area of research for understanding how cell wall dynamics are integrated with developmental programs.

Studies on Arabidopsis mutants lacking mannan have shown that these plants can be barely viable, underscoring the essential nature of this polysaccharide. europa.eu While the direct correlation between mannan content and cereal yield is not yet fully established, it is hypothesized that mannan could impact grain shape or size. europa.eu The genes responsible for mannan biosynthesis, such as those in the Cellulose synthase-like (CSL) family, are a key focus of research to understand and potentially manipulate mannan content for improved agricultural traits. europa.eutandfonline.com

Mannans in Fungal and Microbial Physiology

Structural Importance for Fungal Cell Morphology and Environmental Adaptation

Mannans are crucial polysaccharides in the cell walls of fungi, playing a significant role in maintaining cellular integrity, morphology, and the ability to adapt to environmental stressors. The fungal cell wall, a dynamic structure outside the plasma membrane, provides protection and defines the cell's shape. frontiersin.org In fungi like Candida albicans, the cell wall is a two-layered structure with an inner skeleton of β-glucan and chitin (B13524) and an outer layer rich in mannoproteins. frontiersin.org These mannoproteins are covalently linked to β-1,6-glucans. frontiersin.org

The structure of mannans can vary between different fungal species and even between different morphological forms of the same species. For instance, in Aspergillus fumigatus, mannans are long linear chains covalently bound to the chitin-glucan core, which differs from the highly branched mannans linked to proteins in yeasts like Saccharomyces cerevisiae and C. albicans. frontiersin.org The composition and structure of these complex carbohydrates in the fungal cell wall are thought to shape the innate immune response to the pathogen. researchgate.net

Fungi can adapt their cell wall composition, including the structure of mannans, in response to environmental cues. researchgate.net For example, studies on C. albicans have shown that adaptation to acidic environments can lead to a reduction in the mannan fibril layer, which may indicate decreased mannan biosynthesis. kent.ac.uk This adaptation can result in the unmasking of underlying cell wall components like β-glucan and chitin. kent.ac.uk The available carbon source also influences mannan composition; cells grown in lactate exhibit less structured mannan fibrils compared to those grown in glucose. researchgate.net This dynamic nature of the cell wall allows fungi to survive host defenses and facilitate tissue invasion during pathogenic interactions. researchgate.net In response to cell wall defects, fungi exhibit compensatory mechanisms, often involving compositional changes in both the inner and outer cell wall domains, which can lead to increased polymer rigidity and decreased water retention. nih.gov

Adhesion Mechanisms and Biofilm Formation in Pathogenic Microorganisms

Mannans on the surface of pathogenic microorganisms are key players in the initial stages of infection, mediating adhesion to host cells and the subsequent formation of biofilms. Biofilm formation is a multi-step process that begins with the initial attachment of microbial cells to a surface, followed by the establishment of strong adhesion, microcolony formation, and maturation of the biofilm architecture. researchgate.net

In the context of cross-kingdom biofilms, such as those involving the bacterium Streptococcus mutans and the fungus Candida albicans, mannans on the fungal cell wall are crucial. They mediate the binding of bacterial-derived glucosyltransferases (Gtfs), which in turn leads to the development of these complex biofilm structures. nih.gov The extracellular matrix (ECM) of these biofilms, which protects the microbes from various threats, is composed of exopolysaccharides, including α-mannan and β-1,6-glucan in fungi. nih.gov

The adhesion process itself can be influenced by various factors, including surface proteins known as adhesins. Strains of pathogenic microbes lacking these adhesins are often less virulent. nih.gov In uropathogenic Escherichia coli (UPEC), for example, the ability to adhere to host epithelial cells is a critical step for infection. mdpi.com D-mannose and its oligomers, mannan oligosaccharides (MOS), can competitively inhibit the adhesion of UPEC to urothelial cells by binding to bacterial fimbriae, preventing them from attaching to the mannosylated receptors on the urinary tract epithelium. mdpi.com

Furthermore, research on the cariogenic bacterium Streptococcus mutans has identified a secondary metabolite, mutanofactin-697, that promotes biofilm formation by increasing bacterial hydrophobicity and enhancing initial adhesion capabilities. biorxiv.org This highlights the diverse molecular mechanisms that contribute to microbial adhesion and biofilm development.

Modulation of Microbial Virulence and Pathogenicity (e.g., Glycoshield Mechanism)

Mannan, a major component of the fungal cell wall, plays a context-dependent role in modulating microbial virulence and pathogenicity. nih.govresearchgate.net One of the key mechanisms by which mannan influences virulence is through the "glycoshield" effect. This shield of mannan can mask the underlying β-1,3-glucan in the inner cell wall, preventing its recognition by the host's innate immune system and thereby dampening pro-inflammatory responses. nih.govresearchgate.net

Disturbing this glycoshield in Candida albicans has been shown to enhance antifungal host responses and reduce the fungus's virulence. researchgate.net However, the role of the mannan shield can differ between fungal species. In Nakaseomyces glabratus (formerly Candida glabrata), proper mannan architecture appears to dampen virulence during systemic infection, while its disruption can lead to hypervirulence in certain contexts. nih.gov Deletions in genes responsible for mannan synthesis, such as MNN10, can alter the cell wall architecture, leading to increased exposure of mannan, chitin, and β-1,3-glucan. nih.gov This increased exposure can trigger greater host recognition and cytokine release, which may be protective in some infection models but detrimental in others. researchgate.net

The structure of N-linked mannans is also critical for normal cell wall organization and host interactions. The elongation of mannan fibrils is a complex process orchestrated by a series of enzymes. researchgate.net Disruptions in this process can significantly impact the fungus's interaction with the host. The outer mannan layer has been described as both an immune shield, by masking β-(1,3)-glucan, and an immune activator, by engaging with mannose-detecting pattern recognition receptors (PRRs). researchgate.net The specific outcome often depends on the fungal species and the type of host immune cell involved. researchgate.net

Role in Microbial Nutrient Acquisition and Carbon Source Utilization

Mannans, as complex polysaccharides, serve as a significant carbon source for various microorganisms that possess the necessary enzymatic machinery for their degradation. The breakdown of heterogeneous plant mannans into simple, usable sugars requires the synergistic action of several enzymes, including endo-1,4-beta-mannanases and exo-acting beta-mannosidases. redorbit.com

Some bacteria have evolved sophisticated systems for the utilization of mannans. For example, the thermophilic bacterium Caldanaerobius polysaccharolyticus can ferment mannan polysaccharides, demonstrating mechanisms optimized for energy capture from these complex carbohydrates. nih.gov Similarly, Bacteroides thetaiotaomicron, a prominent member of the human gut microbiota, can utilize yeast α-mannan as a sole carbon source. nih.gov This bacterium employs a "selfish" mechanism where limited cleavage of α-mannan on the cell surface generates large oligosaccharides that are then depolymerized into mannose within the periplasm. nih.govsemanticscholar.org Transcriptional studies have identified specific Polysaccharide Utilization Loci (PULs) in B. thetaiotaomicron that are activated by α-mannan from various yeast species, including Saccharomyces cerevisiae, Schizosaccharomyces pombe, and the pathogenic yeast Candida albicans. nih.gov

The ability to utilize mannans as a nutrient source is not limited to bacteria. Many microorganisms produce mannan-degrading enzymes, and the production of these enzymes is often induced by the presence of mannan substrates like guar gum, locust bean gum, and konjac glucomannan. redorbit.com This highlights the importance of mannans as a nutrient reservoir in various ecosystems and the diverse microbial strategies for their acquisition and metabolism.

Immunomodulatory Activities and Host Immune Responses

Recognition by Host Innate Immune System Receptors

The host's innate immune system has evolved a variety of pattern recognition receptors (PRRs) that recognize conserved pathogen-associated molecular patterns (PAMPs) on the surface of microbes, including the mannan polysaccharides of fungi. plos.orgbiorxiv.org This recognition is a critical first step in initiating a protective immune response against fungal infections. biorxiv.orgnih.gov

A major class of PRRs involved in mannan recognition are the C-type lectin receptors (CTLs), which are expressed on the surface of host immune cells. plos.orgnih.gov These receptors bind to specific carbohydrate structures within the fungal cell wall. plos.orgbiorxiv.org Several mannan-recognizing CTLs have been identified, including:

Dectin-2 : This receptor has been shown to recognize core N-mannans that are displayed deeper in the cell wall. plos.orgbiorxiv.org

Mannose Receptor (MR) : The carbohydrate recognition domains (CRDs) 4-7 of the MR primarily label the outer chain N-mannans. plos.orgbiorxiv.org

DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin) : Similar to the MR, DC-SIGN also recognizes the outer chain N-mannans. plos.orgbiorxiv.org

The spatial distribution of these mannan epitopes on the fungal cell surface can be diverse, appearing as clustered or diffuse, and can be located superficially or buried within the inner cell wall. plos.orgbiorxiv.org This distribution can also vary depending on the fungal species, cell morphology, and even the growth phase of the fungus. plos.org

Beyond CTLs, other immune receptors contribute to mannan recognition, including Toll-like receptors (TLRs) such as TLR2, TLR4, and TLR6, as well as galectin-3, FcγR, CD14, and CD23. plos.org The macrophage mannose receptor, a cell-bound C-type lectin, directly binds to certain sugar molecules on the surface of many bacteria and some viruses. nih.gov This intricate network of receptors allows the innate immune system to detect a wide range of mannosylated PAMPs and mount an appropriate response. plos.orgnih.gov

| Receptor | Ligand Specificity | Location on Fungal Cell Wall |

| Dectin-2 | Core N-mannans | Deeper in the cell wall plos.orgbiorxiv.org |

| Mannose Receptor (MR) | Outer chain N-mannans | Superficial plos.orgbiorxiv.org |

| DC-SIGN | Outer chain N-mannans | Superficial plos.orgbiorxiv.org |

| TLR2, TLR4, TLR6 | Mannans | Cell surface plos.org |

| Galectin-3 | Mannans | Cell surface plos.org |

| Macrophage Mannose Receptor | Mannose-containing structures | Cell surface nih.gov |

Stimulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-4, IL-12)

Mannan polysaccharides have been shown to be potent activators of the innate immune system, triggering the production of various pro-inflammatory cytokines that are crucial for orchestrating an effective immune response. Research has demonstrated that mannans can stimulate macrophages and other antigen-presenting cells (APCs) to secrete cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), and Interleukin-12 (IL-12).

Studies have shown that mannan derived from the cell wall of Saccharomyces cerevisiae can induce the production of TNF-α by human monocytes in a manner dependent on CD14 and Toll-like receptor 4 (TLR4). Furthermore, mannan-rich fractions have been observed to potentiate the induction of trained immunity, leading to increased production of TNF-α and IL-6 upon restimulation. nih.gov In experiments with macrophages from different mouse strains, mannan treatment led to the secretion of higher levels of IL-6 and TNF-α in A/J mice, while macrophages from B10.A mice secreted higher levels of IL-12. researchgate.net

The production of IL-12, a key cytokine in the development of T helper 1 (Th1) responses, is also significantly influenced by mannan. Research indicates that mannan can enhance IL-12 production by dendritic cells (DCs) stimulated with certain bacteria. researchgate.net This effect is linked to the ability of mannan to increase bacterial uptake and subsequent endosomal degradation within the DCs. researchgate.net However, the role of mannan in stimulating IL-4, a cytokine typically associated with T helper 2 (Th2) responses, is more complex. While some studies suggest that certain modified forms of mannan can induce IL-4 production, leading to a Th2 bias, others highlight the predominant role of mannan in driving Th1-polarizing cytokine responses. nih.govresearchgate.net This suggests that the specific structure and context of the mannan polysaccharide can influence the resulting cytokine profile.

Table 1: Impact of Mannan on Pro-inflammatory Cytokine Production

| Cytokine | Effect of Mannan Stimulation | Key Research Findings |

| TNF-α | Increased production | Mannan induces TNF-α secretion from monocytes and macrophages, contributing to inflammatory responses. nih.govresearchgate.net |

| IL-12 | Increased production | Mannan enhances IL-12 secretion by dendritic cells, promoting Th1-type immunity. researchgate.netresearchgate.net |

| IL-4 | Variable | Some modified mannans may induce IL-4, suggesting a potential for Th2 polarization in specific contexts. nih.govresearchgate.net |

Induction of Dendritic Cell Maturation and Antigen Presentation

Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that play a pivotal role in initiating and shaping adaptive immune responses. Mannan polysaccharides have been identified as potent agents for inducing the maturation of DCs, a critical process for the effective presentation of antigens to T cells. nih.govnih.gov

Upon interaction with mannan, immature DCs undergo a series of phenotypic and functional changes characteristic of maturation. This includes the upregulation of co-stimulatory molecules such as CD80, CD86, and CD40, which are essential for providing the second signal required for T cell activation. dovepress.com Research has shown that mannan and its derivatives can stimulate mouse bone marrow-derived DCs in vitro, leading to a mature phenotype in both lymph node and splenic DCs upon injection in mice. nih.gov This maturation process is crucial for the DCs to effectively prime naive T cells.

Furthermore, mannan can enhance the uptake and processing of antigens by DCs. As mannan binds to C-type lectin receptors like the mannose receptor on the surface of DCs, it facilitates the internalization of mannosylated antigens. nih.gov This targeted delivery of antigens to DCs can lead to more efficient processing and presentation on Major Histocompatibility Complex (MHC) class I and class II molecules. nih.govyoutube.com The enhanced antigen presentation capabilities of mannan-matured DCs are critical for initiating robust antigen-specific T cell responses. dovepress.comyoutube.com Studies have demonstrated that the conjugation of antigens to mannan significantly enhances their uptake and presentation by APCs. nih.gov

Influencing T-Cell Immunity and Polarization (e.g., Th1 responses)

By modulating the function of dendritic cells and the cytokine milieu, mannan polysaccharides can significantly influence the nature of the subsequent T-cell immune response, particularly its polarization towards a T helper 1 (Th1) phenotype. Th1 responses are critical for immunity against intracellular pathogens and are characterized by the production of interferon-gamma (IFN-γ).

The ability of mannan to stimulate the production of IL-12 by dendritic cells is a key factor in driving Th1 polarization. researchgate.netnih.govnih.gov IL-12 is a potent inducer of IFN-γ production by T cells and natural killer (NK) cells and promotes the differentiation of naive T cells into Th1 effector cells. Research has shown that oxidized mannan (OM) can instruct DCs to stimulate Th1 responses through the production of IL-12p70. nih.gov In contrast, reduced mannan (RM) has been shown to induce a Th2 bias, highlighting how modifications to the mannan structure can alter the resulting T-cell polarization. nih.gov

Immunization with antigens conjugated to oxidized mannan has been shown to induce strong antigen-specific Th1 responses in mice. nih.gov This is crucial for the development of effective cell-mediated immunity. The capacity of certain nanoparticles to potentiate DC maturation can also lead to Th1-biased responses, further underscoring the importance of DC activation in determining T-cell polarization. plos.org The ability to skew the immune response towards a Th1 phenotype makes mannan and its derivatives attractive candidates for the development of vaccines and immunotherapies where a robust cell-mediated immune response is desired.

Exploration as Immunostimulatory Agents and Vaccine Adjuvants

The potent ability of mannan and its derivatives to activate both innate and adaptive immune responses has led to their extensive exploration as immunostimulatory agents and vaccine adjuvants. nih.govfrontiersin.org Adjuvants are substances that, when administered with an antigen, enhance the immune response to that antigen. Mannan's capacity to stimulate dendritic cell maturation, promote pro-inflammatory cytokine production, and drive Th1-polarized T-cell responses makes it a highly attractive candidate for this role. nih.govmdpi.com

Various carbohydrates, including mannan, are considered promising adjuvant candidates because they can activate the immune system and are generally well-tolerated and biodegradable. nih.gov Research has shown that conjugating antigens to mannan or its derivatives can significantly enhance their immunogenicity. nih.gov For instance, oxidized mannan has been successfully used as an adjuvant in a veterinary rabies vaccine, where it significantly enhanced the production of IgG antibodies and provided greater protection in challenge studies compared to a traditional alum-adjuvanted vaccine. nih.gov

Furthermore, D-galacto-D-mannan has been investigated as a viral vaccine adjuvant, where it was shown to orchestrate potent cellular and humoral immunity by activating Dectin-2. frontiersin.orgnih.gov The use of mannan-based adjuvants is a promising strategy for the development of more effective vaccines, particularly subunit and nanoparticle-based vaccines that may lack the intrinsic immunostimulatory properties of whole-pathogen vaccines. mdpi.com By effectively targeting antigens to dendritic cells and promoting a robust and appropriately polarized immune response, mannan-based adjuvants hold the potential to improve the efficacy of a wide range of vaccines. researchgate.netfrontiersin.org

Enzymatic Degradation and Catabolism of Mannan

Classification and Specificity of Mannan-Degrading Enzymes (Mannanases)

Mannan-degrading enzymes, often broadly referred to as mannanases, are classified based on their mode of action and substrate specificity. They include endo-acting enzymes that cleave internal glycosidic bonds and exo-acting enzymes that remove terminal residues. nih.gov The efficiency of mannan hydrolysis is significantly influenced by the structural features of the mannan, such as the degree and pattern of branching and acetylation. u-tokyo.ac.jpmdpi.com

Here is a summary of the key enzyme classes involved in mannan degradation:

| Enzyme Class | EC Number | Primary Action | Substrate Specificity |

| Endo-β-1,4-mannanases | 3.2.1.78 | Random hydrolysis of internal β-1,4-mannosidic linkages | Mannans, galactomannans, glucomannans |

| Exo-β-1,4-mannobiohydrolases | 3.2.1.100 | Hydrolysis of β-1,4-D-mannosidic linkages, removing successive mannobiose units | β-D-mannans (from non-reducing end) |

| β-mannosidases | 3.2.1.25 | Hydrolysis of terminal, non-reducing β-D-mannose residues | β-D-mannosides, manno-oligosaccharides, and in some cases, mannans (from non-reducing end) |

| α-galactosidases | 3.2.1.22 | Hydrolysis of terminal non-reducing α-D-galactose residues | α-D-galactosides, including galactose oligosaccharides and galactomannans |

| Acetyl Mannan Esterases | 3.1.1.6 | Removal of acetyl groups from acetylated mannosyl residues | 2- or 3-O-acetylated mannopyranosyl residues |

| β-glucosidases | 3.2.1.21 | Hydrolysis of terminal, non-reducing β-D-glucosyl residues | β-D-glucosides, glucomannans (from non-reducing end) |

Endo-β-1,4-mannanases (EC 3.2.1.78)

Endo-β-1,4-mannanases are key enzymes that initiate the degradation of the mannan backbone. animbiosci.orgnih.gov They catalyze the random hydrolysis of internal β-1,4-mannosidic linkages within mannans, galactomannans, and glucomannans. megazyme.commegazyme.combiosynth.com This action breaks down the large polysaccharide chains into smaller manno-oligosaccharides (MOS). mdpi.com The specificity of endo-β-1,4-mannanases can be influenced by the substitution patterns on the mannan backbone, such as the presence of galactose side chains. u-tokyo.ac.jpasm.org Some studies indicate that these enzymes require a minimum number of binding subsites for effective substrate interaction. nih.gov They are classified into various glycoside hydrolase families, including GH5, GH26, GH113, and GH134. u-tokyo.ac.jpfrontiersin.orgmdpi.com

Research findings on endo-β-1,4-mannanases highlight their varied activities depending on the source and substrate. For example, a mannanase (B13387028) from Alicyclobacillus sp. strain A4 (Man113A) showed highest activity towards konjac flour and locust bean gum, with activity decreasing as the galactose content in galactomannans increased. asm.org Another study on Cellvibrio japonicus mannanase (Man26A) indicated a preference for larger and non-substituted polysaccharides. uniprot.org

Exo-β-1,4-mannobiohydrolases

Exo-β-1,4-mannobiohydrolases are a class of enzymes that have been recognized for their role in the efficient degradation of the mannan backbone. nih.govup.ac.za These enzymes hydrolyze β-1,4-D-mannosidic linkages in β-D-mannans, specifically removing successive mannobiose (M2) residues from the non-reducing ends of the chains. nih.gov They are considered indispensable for the production of mannobiose, which can then serve as a preferred substrate for certain β-mannosidases. nih.govup.ac.zaresearchgate.netresearchgate.net While considered a novel class, some exo-β-1,4-mannobiohydrolases have been characterized and are classified under EC 3.2.1.100 in the CAZy database. nih.govup.ac.za

β-mannosidases (EC 3.2.1.25)

β-mannosidases are exo-acting enzymes that primarily hydrolyze terminal, non-reducing β-D-mannose residues from β-D-mannosides and manno-oligosaccharides. u-tokyo.ac.jpmegazyme.comqmul.ac.ukgenome.jp They play a crucial role in the complete breakdown of mannan by releasing mannose units from the smaller oligosaccharides produced by endo-mannanases. u-tokyo.ac.jpanimbiosci.org Some β-mannosidases have also shown activity on polymeric mannan. lu.se These enzymes are classified into glycoside hydrolase families such as GH1, GH2, GH5, GH113, and GH164. up.ac.zalu.se β-mannosidases from GH2 and GH5 families belong to clan GH-A and possess sugar binding subsites. u-tokyo.ac.jp

Research on β-mannosidases from sources like Trichoderma reesei (TrMan5A) and Mytilus edulis (MeMan5A) has shown that they can degrade polymeric mannan, producing mainly mannobiose and mannotriose. lu.se

α-galactosidases (EC 3.2.1.22)

α-galactosidases are exo-acting enzymes responsible for removing α-1,6-linked galactose residues that are often attached as side chains to the mannan backbone, particularly in galactomannans and galactoglucomannans. nih.govnih.govlu.seresearchgate.netresearchgate.net The removal of these side chains is essential as they can hinder the action of backbone-cleaving enzymes like endo-β-1,4-mannanases, thereby creating more accessible sites for hydrolysis. nih.govresearchgate.net α-galactosidases hydrolyze terminal non-reducing α-D-galactose residues from various substrates, including galactose-containing oligosaccharides and polymeric galactomannans. researchgate.netmegazyme.com They are classified into GH families 4, 27, 31, 36, 57, 97, and 110. up.ac.zaresearchgate.net GH27 galactosidases are known to act on galactomannan (B225805) polymers, while GH36 α-galactosidases are typically specific towards galactose-containing oligomers. up.ac.za

Studies on α-galactosidases, such as those from Aspergillus niger, demonstrate their ability to hydrolyze terminal α-D-galactose residues from various galactosides and galactomannans. megazyme.com Some α-galactosidases can also exhibit transglycosylation activity. jmb.or.kr

Acetyl Mannan Esterases (EC 3.1.1.6)

Acetyl mannan esterases (AcMEs) are carbohydrate esterases that play a crucial accessory role in the degradation of acetylated mannans, such as glucomannans and galactoglucomannans. nih.govnih.govup.ac.za They are responsible for the removal of O-acetyl groups, typically located at the 2- or 3-O positions of mannopyranosyl residues in the mannan backbone. up.ac.za Acetylation can significantly impact the solubility of mannans and hinder the activity of mannan backbone-cleaving enzymes. up.ac.za Therefore, the action of AcMEs to deacetylate the mannan chain is important for efficient enzymatic hydrolysis by mannanases and other glycoside hydrolases. nih.govup.ac.zaresearchgate.net AcMEs are classified under the CE superfamily, with activity found in several CE families including CE1, CE2, CE4, CE5, CE6, CE12, and CE16. up.ac.zafrontiersin.org Some acetyl esterases (EC 3.1.1.6) are non-specific but can deacetylate short xylo-oligosaccharides and have broad specificity for xylan (B1165943) and mannan. frontiersin.orgfrontiersin.org

Research indicates that the effective hydrolysis of acetylated mannans often requires the synergistic action of AcMEs and mannanases. up.ac.za Supplementation with esterases has been shown to enhance the activity of mannanases during the saccharification of substrates like konjac glucomannan (B13761562). up.ac.za

β-glucosidases (EC 3.2.1.21)

β-glucosidases are enzymes that catalyze the hydrolysis of terminal, non-reducing β-D-glucosyl residues from β-D-glucosides and oligosaccharides. up.ac.zanih.govresearchgate.net While their primary substrates are glucosides, some β-glucosidases are involved in the degradation of glucomannans, where they can release glucose units from the non-reducing ends of glucomanno-oligosaccharides. mdpi.comup.ac.za They are considered part of the enzymatic system required for the complete degradation of galactoglucomannan. lu.se β-glucosidases are classified into various glycoside hydrolase families, including GH1, GH3, GH5, GH9, and GH30. up.ac.zanih.gov GH1, GH3, GH5, and GH30 β-glucosidases belong to GH Clan A, while GH9 glucosidases have a different structural arrangement. up.ac.za

β-glucosidases play essential roles in various biological processes, including biomass conversion in microorganisms and cell wall metabolism in plants, where they can act on cell-wall-derived oligosaccharides. nih.gov

Regulatory Mechanisms of Mannan Catabolism

Transcriptional and Post-Transcriptional Control of Enzyme Expression

The regulation of mannan catabolism involves transcription factors that control the expression of genes encoding mannan-degrading enzymes. ontosight.ai Studies in filamentous fungi, for example, have identified transcription factors involved in the cellulolytic response, and recent research suggests common components exist for both cellulose (B213188) and mannan perception pathways, indicating potential cross-talk in the regulation of enzyme production. biorxiv.org Transcriptome analysis has revealed changes in the expression of genes involved in secondary cell wall synthesis in response to alterations in mannan degradation, highlighting a link between mannan catabolism and broader cellular processes. oup.comnih.gov

Signaling Pathways in Response to Mannan Presence

Cellular signaling pathways play a crucial role in sensing the presence of mannans and triggering the activation of mannan catabolic processes. ontosight.ai In microbial systems, the ability to sense and respond to the availability of complex carbohydrates like mannan is essential for nutrient acquisition. ontosight.aibiorxiv.org For instance, in the human gut bacterium Bacteroides thetaiotaomicron, the utilization of yeast α-mannan is orchestrated by Polysaccharide Utilization Loci (PULs) that encode the necessary enzymatic machinery and transporters. nih.govasm.org These PULs are transcriptionally upregulated in the presence of appropriate glycans. nih.gov

Mannan can also influence host immune responses through interactions with pattern recognition receptors (PRRs), such as C-type lectin receptors (CLRs), including the mannose receptor (MR), which recognize carbohydrate structures on pathogens. frontiersin.orgresearchgate.net Engagement of these receptors can trigger intracellular signaling pathways, such as those involving Toll-like receptors (TLRs), leading to the induction of inflammatory responses and modulation of cytokine production. frontiersin.orgcambridge.orgnih.gov For example, mannan has been shown to enhance IL-12 production induced by some Gram-positive bacteria in dendritic cells, a process that involves MR endocytosis and impacts bacterial uptake and endosomal degradation. frontiersin.org

Role of Non-Catalytic Carbohydrate-Binding Modules (CBMs) in Degradation Efficiency

Carbohydrate-binding modules (CBMs) are non-catalytic domains often appended to carbohydrate-active enzymes (CAZymes), including mannan-degrading enzymes. up.ac.zaresearchgate.netplos.orgresearchgate.net CBMs play a crucial role in enhancing the efficiency of polysaccharide degradation by targeting and anchoring the enzyme to its specific substrate within complex carbohydrate structures like plant cell walls. up.ac.zaresearchgate.netplos.orgresearchgate.netnih.govnih.gov This close proximity between the enzyme and the substrate increases the local enzyme concentration and promotes catalysis. plos.orgresearchgate.net

Studies have shown that the presence of a CBM can significantly increase the hydrolytic activity of mannanases. For example, a Trichoderma reesei mannanase mutant lacking its CBM showed a substantial reduction in the hydrolysis of ivory nut mannan compared to the enzyme with the CBM. plos.org CBMs exhibit specificity for different carbohydrate structures, and their effectiveness can depend on the context of the polysaccharide within the cell wall. nih.govnih.gov For instance, cellulose-binding CBMs can potentiate mannan degradation, suggesting close association between cellulose and mannan in some plant cell walls. nih.gov CBMs can also undergo conformational changes upon ligand binding, which may be important for their function. researchgate.net

Synergistic Action of Multi-Enzyme Systems in Mannan Depolymerization

The efficient depolymerization of mannan often requires the synergistic action of multiple enzymes. nih.govnih.govnovozymes.commdpi.com A consortium of glycoside hydrolases works together to break down the complex mannan structure into smaller, utilizable sugars. nih.gov The classical microbial strategy for β-mannan degradation involves the synergistic action of endo-1,4-β-mannanases and β-mannosidases. nih.gov Mannanases initially cleave the mannan backbone into shorter manno-oligosaccharides, which are then further hydrolyzed into mannose units by β-mannosidases. nih.gov

In addition to the primary mannanolytic enzymes, other enzymes can also contribute to efficient mannan degradation through synergistic interactions. For example, endoglucanases have been reported to promote galactomannan degradation, and synergy between xylanase and mannanase has also been observed. mdpi.com The synergistic action of multi-enzyme blends is based on the ability of different enzymes to target specific components or linkages within the complex polysaccharide structure, leading to more complete breakdown than individual enzymes could achieve alone. novozymes.com This cooperative action is particularly important for the degradation of complex lignocellulosic biomass, where mannan is intertwined with other polysaccharides like cellulose and xylan. mdpi.comfrontiersin.org

Microbial Strategies for Mannan Deconstruction in Various Ecosystems

Microorganisms have evolved diverse strategies for the deconstruction and utilization of mannan in various ecosystems, including soil, marine environments, and the gut microbiome. asm.orgfrontiersin.orgchalmers.se For many microorganisms, the ability to break down mannans is a critical strategy for nutrient acquisition, allowing them to utilize mannans as a carbon source. ontosight.ai In pathogens, mannan degradation can facilitate invasion and colonization by breaking down host cell wall barriers. ontosight.ai

In the human gut, Bacteroides species are prominent mannan degraders. nih.govasm.org They often employ Polysaccharide Utilization Loci (PULs) that encode a coordinated system of enzymes and transporters for efficient mannan breakdown and uptake. nih.govasm.orgnih.govnih.gov Some gut bacteria exhibit a "selfish" mechanism of mannan catabolism, where oligosaccharides generated at the cell surface are rapidly imported into the periplasm for further degradation, limiting access to these products by other microbes. nih.govasm.orgresearchgate.net This strategy can influence the composition and dynamics of the gut microbiota. nih.govasm.org

Advanced Research Methodologies for Mannan Characterization and Analysis

Extraction and Purification Methodologies for Academic Research

The initial steps in studying mannans involve their isolation from biological sources, such as yeast or plants, followed by purification to obtain a product suitable for detailed analysis. The choice of extraction and purification methods significantly impacts the yield, purity, and structural integrity of the isolated mannan.

Comparative Analysis of Chemical, Physical, and Enzymatic Extraction Processes

Extraction of mannans from sources like Saccharomyces cerevisiae typically involves cell lysis, fractionation, and purification mdpi.comsbmu.ac.irmdpi.com. Various methods are employed for cell lysis, including chemical, physical, and enzymatic approaches, or a combination thereof mdpi.commdpi.com.

Chemical Extraction: This often involves the use of alkaline reagents like NaOH or buffer solutions such as sodium phosphate, citrate, or Tris mdpi.commdpi.com. Alkaline thermal processes have been shown to achieve high yields of mannans from spent yeast, although the mannose content in the extract might be lower compared to other methods mdpi.comnih.gov.

Physical Extraction: This can involve the application of temperature and pressure mdpi.commdpi.com. Thermal hydrolysis, including alkaline thermal hydrolysis, is a physical method often used mdpi.comresearchgate.net.

Enzymatic Extraction: This method utilizes enzymes like proteases, glucanases, and carbohydrases to break down cell wall components and release mannans mdpi.commdpi.com. Enzymatic hydrolysis has been reported to yield extracts with high mannose content and can also influence the biological activity of the extracted mannan mdpi.comnih.gov. Autolysis, a process involving self-digestion by endogenous enzymes, followed by a hydrothermal step, has also been shown to result in high mannose content mdpi.comnih.gov.

A comparative study on mannan extraction from spent yeast S. cerevisiae evaluated the performance of thermal hydrolysis (at neutral and alkaline pH), autolysis, and enzymatic hydrolysis in terms of yield and mannose content mdpi.comnih.gov. The alkaline thermal process yielded the highest amount of extract (58.82%), while the autolysis followed by a hydrothermal step resulted in the highest mannose content (59.19%). The enzymatic hydrolysis extract demonstrated the highest prebiotic activity mdpi.comnih.gov.

Here is a summary of findings from a comparative extraction study:

| Extraction Method | Yield (%) | Mannose Content (%) | Prebiotic Activity |

| Alkaline Thermal Hydrolysis (e.g., NaOH) | High | Lower | Moderate |

| Autolysis + Hydrothermal Step | Moderate | High | Moderate |

| Enzymatic Hydrolysis | Moderate | High | High |

Advanced Purification Techniques (e.g., Chromatographic, Ultrafiltration)

Following extraction, purification is essential to remove impurities such as other polysaccharides, proteins, and non-sugar compounds to obtain a purer mannan fraction sbmu.ac.ir. Common methods for recovering mannans from solution include precipitation using solvents like ethanol, methanol, or acetone (B3395972) mdpi.comsbmu.ac.irmdpi.comresearchgate.net.

Advanced purification techniques are also widely employed in academic research to achieve higher purity and fractionate mannans based on properties like size or charge. These include:

Chromatographic Methods: Techniques such as affinity chromatography and size exclusion chromatography are used for mannan purification sbmu.ac.irmdpi.com. Chromatography can separate mannans based on their molecular size or their affinity to a stationary phase, allowing for the isolation of specific mannan fractions sbmu.ac.ir.

Ultrafiltration: This membrane-based technique is reported as a methodology to purify mannans mdpi.comsbmu.ac.irmdpi.comresearchgate.netives-openscience.eu. Ultrafiltration separates molecules based on size, allowing researchers to obtain mannan fractions within a specific molecular weight range ives-openscience.eunih.gov. For example, ultrafiltration was used to isolate an active polysaccharide fraction, identified as a linear mannan, from Starmerella bacillaris ives-openscience.eu.

Structural Elucidation and Conformational Analysis

Detailed structural and conformational analysis is critical for understanding the relationship between mannan structure and its biological function. A combination of spectroscopic, diffraction, microscopic, and scattering techniques is typically employed for this purpose.

Spectroscopic Techniques (e.g., ATR-FT-IR, Circular Dichroism)

Spectroscopic methods provide valuable information about the functional groups, linkages, and secondary structure of mannans.

Circular Dichroism (CD): CD spectroscopy analyzes the chiral properties of carbohydrates by measuring the differential absorption of left and right circularly polarized light creative-biostructure.com. While more commonly applied to proteins, CD can provide insights into the conformational features of polysaccharides like mannans, particularly regarding the arrangement of sugar residues and the presence of helical structures creative-biostructure.comacs.orgnih.govresearchgate.net. CD is typically used for samples in solution springernature.comspringernature.com. Studies have used CD to investigate the conformation of mannans and their interactions with other molecules acs.orgnih.govresearchgate.netnih.gov.

Diffraction and Microscopic Analysis (e.g., Powder X-ray Diffraction, Scanning Electron Microscopy, Cryo-Transmission Electron Microscopy)

Diffraction and microscopy techniques provide visual and structural information at different scales, from the crystalline structure to the morphology and arrangement of mannan molecules.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline structure of materials mdpi.comresearchgate.netrasayanjournal.co.in. For mannans, PXRD can provide information about the degree of crystallinity and the arrangement of polysaccharide chains in the solid state mdpi.comresearchgate.net.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of materials mdpi.comresearchgate.netnih.govrasayanjournal.co.inresearchgate.net. SEM is used to visualize the shape, size, and surface features of mannan particles or extracts mdpi.comresearchgate.netnih.gov. For example, SEM analysis of mannans from S. cerevisiae has revealed different surface characteristics depending on the extraction method mdpi.comnih.gov.

Cryo-Transmission Electron Microscopy (Cryo-TEM): TEM transmits electrons through ultrathin samples to provide detailed visualization of internal structures and molecular arrangements at the nanoscale researchgate.netresearchgate.net. Cryo-TEM allows for the imaging of hydrated samples in a vitrified state, preserving their native structure and conformation acs.orgnih.govresearchgate.netpathogen-ri.eu. This technique can be used to observe the morphology and arrangement of mannan chains or aggregates in solution acs.orgnih.govresearchgate.net.

Scattering Techniques (e.g., Small-Angle Neutron Scattering, Dynamic and Static Light Scattering)

Scattering techniques are powerful tools for studying the size, shape, molecular weight, and conformation of macromolecules in solution.

Small-Angle Neutron Scattering (SANS): SANS provides information about the structure of materials on the nanoscale (typically 1 to 100 nm) acs.orgnih.govresearchgate.netresearchgate.netnih.gov. SANS can be used to determine the size, shape, and spatial arrangement of mannan molecules or aggregates in solution, providing insights into their conformation and interactions acs.orgnih.govresearchgate.netnih.gov. SANS studies on mannan exopolysaccharides have suggested structures characterized by rigid-rod regions acs.orgnih.govresearchgate.net.

Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution researchgate.net. This technique is used to determine the hydrodynamic radius and size distribution of mannan molecules or particles in solution acs.orgnih.govresearchgate.netresearchgate.netnih.gov. DLS can provide information about the apparent size of mannans in different conditions acs.orgnih.govresearchgate.netnih.gov.

These scattering techniques, often used in combination, offer complementary information about the behavior and structural characteristics of mannans in solution acs.orgnih.govresearchgate.net.

Chromatographic and Electrophoretic Approaches (e.g., High-Performance Size-Exclusion Chromatography, Polysaccharide Analysis by Carbohydrate Gel Electrophoresis (PACE))

Chromatographic and electrophoretic techniques are fundamental for separating and analyzing mannans based on properties such as size, charge, and structure. High-Performance Size-Exclusion Chromatography (HP-SEC), also known as gel permeation chromatography (GPC), is widely used to determine the molecular weight distribution of polymeric materials like polysaccharides, including mannans. researchgate.netmdpi.comcoriolis-pharma.comgrafiati.com In HP-SEC, molecules are separated based on their size as they pass through a porous stationary phase; larger molecules elute earlier as they cannot enter the pores, while smaller molecules are retained longer within the pores. coriolis-pharma.com This technique allows for the sizing, quantification, and molecular weight determination of fragments, monomers, and aggregates of mannan. coriolis-pharma.com HP-SEC can be coupled with various detectors, such as Ultraviolet (UV) absorption, fluorescence, refractive index (RI), multi-angle laser light scattering (MALLS), and charged aerosol detection (CAD), to provide more detailed information about the separated components. coriolis-pharma.com

Polysaccharide Analysis by Carbohydrate Gel Electrophoresis (PACE) is another valuable method for detailed structural characterization of polysaccharides, including mannans. nih.govescholarship.orgspringernature.com PACE involves hydrolyzing the polysaccharide into oligosaccharide fragments using specific glycosyl hydrolases, such as mannanases. nih.govescholarship.org The released oligosaccharides are then fluorescently labeled and separated by gel electrophoresis on polyacrylamide gels. nih.govescholarship.orgspringernature.com This technique can resolve structural isomers and provides an oligosaccharide fingerprint that can be used for qualitative or quantitative analysis. nih.govescholarship.org Linkage and branching information can be further established using additional glycosyl hydrolases like mannosidases and galactosidases. escholarship.org PACE offers advantages over some alternative methods as it does not necessarily require purification of the polysaccharide and can resolve structural isomers, unlike some mass spectrometry techniques. nih.gov A version of PACE using capillary electrophoresis (CE) has also been developed, allowing for higher throughput analysis. nih.govresearchgate.net CE has been used to detect and confirm conjugation between a cyclic peptide and oxidized mannan, demonstrating its utility in analyzing mannan derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to elucidate the detailed structural features of mannans, including the types of glycosidic linkages, anomeric configurations, and the presence of substituent groups. Both 1D and 2D NMR experiments, such as COSY, HSQC, TOCSY, HSQC-TOCSY, NOESY, and HMBC, are employed for comprehensive structural analysis. researchgate.netresearchgate.netnofima.com For instance, 2D NMR linkage analysis can suggest a diverse array of glycosidic bonds within a polysaccharide structure. researchgate.net The chemical shifts of anomeric protons and carbons (H1-C1) are particularly informative for identifying different mannosyl residues and their linkages. researchgate.netscirp.org For example, specific chemical shifts in the 1H-13C DEPT-HSQC spectrum can indicate the presence or absence of phosphorylated mannose units. researchgate.net NMR can distinguish between different types of linkages, such as α-(1,6), α-(1,2), α-(1,3), and β-(1,2) linkages commonly found in mannan structures. researchgate.netscirp.org While NMR is highly informative, analyzing the complex spectra of intact, high-molecular-weight polysaccharides can be challenging due to severely overlapped signals. researchgate.net Analyzing oligosaccharide fragments obtained through enzymatic hydrolysis can provide more accurate and convincing NMR data. researchgate.net

Mass Spectrometry (MS) and Liquid Chromatography (LC) for Oligosaccharide Profiling

Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC), is indispensable for the detailed profiling and sequencing of mannan-derived oligosaccharides. This approach allows for the identification of oligosaccharide fragments based on their mass-to-charge ratios (m/z) and fragmentation patterns. LC-MS profiling can be used to isolate and identify a series of oligosaccharides with varying degrees of polymerization. researchgate.net Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are commonly used ionization techniques for oligosaccharide analysis. rsc.orgcreative-biolabs.comoup.com LC-ESI-MS/MS enables the chromatographic resolution of complex oligosaccharide mixtures, isobaric selection, and fragmentation for sequencing. rsc.orgsemanticscholar.org This allows for the identification of specific oligosaccharide motifs within mannan structures. semanticscholar.org For instance, oligomeric mass profiling of acetylated glucomannans digested by β-mannanase can reveal a ladder of hexose (B10828440) oligosaccharides. rsc.org LC-MS methods, particularly those using electro/nanospray ionization, offer high sensitivity, allowing for the detection of a considerable number of glycoforms. oup.com High-resolution mass analysis of oligosaccharide linkages and fragmentation patterns by techniques like LC-ESI-MS/MS is crucial for detailed structural elucidation. creative-biolabs.comoup.com

Enzymatic Activity Profiling and Mechanistic Studies

Enzymatic studies are essential for understanding how enzymes, particularly mannanases, interact with and degrade mannan. This involves characterizing their kinetic properties and substrate specificities, as well as investigating their mechanisms through molecular modeling and mutagenesis.

Kinetic Characterization and Substrate Specificity Determination of Mannanases

Kinetic characterization of mannanases involves determining parameters such as the Michaelis-Menten constant (Km) and maximal velocity (Vmax), which provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. nih.govekb.egtandfonline.commicrobiologyjournal.org These parameters are typically determined using methods like the Lineweaver-Burk plot by measuring enzyme activity at varying substrate concentrations. ekb.egtandfonline.com For example, the Km and Vmax values for a β-mannanase from Aspergillus terreus were determined using locust bean gum (LBG) as a substrate. nih.govekb.eg Studies have shown variations in Km and Vmax values for β-mannanases from different sources, reflecting differences in their substrate binding and catalytic rates. tandfonline.commicrobiologyjournal.org

Substrate specificity studies assess the ability of a mannanase (B13387028) to hydrolyze different types of mannans or other polysaccharides. nih.govekb.egmicrobiologyjournal.org This is typically done by assaying enzyme activity with various substrates, such as guar (B607891) gum, LBG, konjac gum, and copra mannan. nih.govekb.egmicrobiologyjournal.org Results indicate that mannanases can exhibit varying degrees of activity towards different mannan sources and types (e.g., galactomannan (B225805) vs. glucomannan). nih.gov Some mannanases show high activity towards LBG, followed by guar gum and konjac gum, while others may exhibit activity only on specific mannan types or even other polysaccharides like xylan (B1165943). nih.govekb.eg Enzymatic activity is often measured by quantifying the reducing sugars released from the substrate using methods like the 3,5-dinitrosalicylic acid (DNS) method. microbiologyjournal.orgasm.orgjmb.or.kr

| Enzyme Source | Substrate | Km (mg/mL) | Vmax (U/mg or U/mL) | Reference |

| Aspergillus terreus FBCC 1369 | LBG | Determined via Hanse–Woolf plot | Determined via Hanse–Woolf plot | nih.gov |

| Aspergillus terreus ARSA | LBG | 3.33 | 1666.67 U/mL | ekb.eg |

| Streptomyces sp. Alg-S25 | LBG | 4.94 | 93.5 U/mg-protein | tandfonline.com |

| Paenibacillus thiaminolyticus | LBG | 5 | 1111.11 U/mg | microbiologyjournal.org |

| Aspergillus niger gr | LBG | 0.11 | Not specified | jmb.or.kr |

| Aspergillus niger gr | Guar gum | 0.28 | Not specified | jmb.or.kr |

| Aspergillus niger gr | Copra mannan | 0.33 | Not specified | jmb.or.kr |

Molecular Modeling and Site-Directed Mutagenesis for Enzyme Functionality

Molecular modeling and site-directed mutagenesis are powerful tools for investigating the structure-function relationships of mannanases and engineering enzymes with improved properties. Molecular modeling, including homology modeling and molecular docking analysis, can predict the three-dimensional structure of an enzyme and provide insights into substrate binding sites and catalytic residues. asm.orgmdpi.com This allows researchers to identify key amino acid residues that may play vital roles in substrate recognition and the catalytic mechanism. asm.orgnih.gov

Site-directed mutagenesis involves intentionally altering specific amino acid residues in the enzyme's sequence to study their impact on activity, stability, or substrate specificity. asm.orgmdpi.comnih.govresearchgate.netdoi.org By mutating predicted key residues, their functional roles can be experimentally verified. asm.org For example, site-directed mutagenesis combined with alanine (B10760859) scanning was used to identify the functions of key residues in a novel endo-β-1,4-mannanase from Alicyclobacillus sp. asm.org Molecular modeling and site-directed mutagenesis have been used to identify residues important for enzyme stability, such as those affecting resistance to detergents or proteases. nih.govresearchgate.netdoi.org Computational design via H-bond analysis and molecular dynamics simulations can be used to predict optimal mutations for desired enzyme properties, such as improved trypsin resistance. doi.org Studies have shown that mutating specific residues, particularly those on the enzyme surface, can significantly enhance stability without negatively impacting catalytic activity. researchgate.netdoi.org

"-omics" Approaches in Mannan Research (e.g., Genomics, Proteomics, Metabolomics for Pathway Elucidation)

"-omics" approaches, including genomics, proteomics, and metabolomics, provide a holistic view of biological systems and are increasingly applied in mannan research to elucidate pathways related to mannan synthesis, degradation, and biological roles.

Genomics involves the study of the complete set of genes in an organism. In the context of mannan research, genomic data can help identify the genes encoding mannan-related enzymes, such as mannan synthases, mannanases, and other glycosyltransferases and hydrolases involved in mannan metabolism. Analyzing genomes of mannan-producing organisms can reveal gene clusters involved in polysaccharide biosynthesis. Similarly, examining the genomes of organisms that degrade mannan can identify the enzymatic machinery responsible for this process. Whole-genome sequencing of organisms like Pseudomonas alcaligenes has been used to correlate structural and functional characteristics of exopolysaccharides, including those containing mannose, with genomic insights. researchgate.net

Proteomics focuses on the large-scale study of proteins, including their structure, function, and interactions. Proteomic analysis in mannan research can involve identifying and quantifying the mannan-related enzymes produced by an organism under different conditions. This can help understand the regulation of mannan metabolism and identify novel enzymes with potential applications. Proteome profiles generated using techniques like liquid chromatography coupled with mass spectrometry can be integrated with other omics data to understand biological responses, such as how plants cope with stress, which can involve changes in cell wall components like mannans. mdpi.com

Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system. In mannan research, metabolomics can be used to profile the changes in metabolite levels during mannan synthesis or degradation. This can help identify intermediates and products of mannan metabolism and provide insights into the metabolic pathways involved. Metabolome profiles, often generated using LC-MS, can be integrated with genomic and proteomic data to elucidate complex biological interactions and pathways. mdpi.comnih.govfrontiersin.org Metabolomics can contribute to understanding the role of mannans and their derivatives as prebiotics or signaling molecules by identifying the metabolic changes they induce in other organisms. Integrating metabolomics with genomics and transcriptomics can help pinpoint causal genes and elucidate metabolic pathways related to specific traits, including those influenced by cell wall composition. nih.govfrontiersin.org Databases like PathBank are designed to support pathway elucidation and discovery by integrating data from metabolomics, transcriptomics, and proteomics. pathbank.org